molecular formula C7H4ClF2NO2 B1404925 2,5-Difluoro-3-nitrobenzyl chloride CAS No. 1803730-72-4

2,5-Difluoro-3-nitrobenzyl chloride

Cat. No.: B1404925
CAS No.: 1803730-72-4
M. Wt: 207.56 g/mol
InChI Key: QHOVWULBYUHNMP-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzyl chloride is an organic compound with the molecular formula C7H4ClF2NO2. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a benzyl chloride moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitrobenzyl chloride typically involves the chlorination of 2,5-difluoro-3-nitrotoluene. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

2,5-Difluoro-3-nitrotoluene+SOCl22,5-Difluoro-3-nitrobenzyl chloride+SO2+HCl\text{2,5-Difluoro-3-nitrotoluene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,5-Difluoro-3-nitrotoluene+SOCl2​→2,5-Difluoro-3-nitrobenzyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-nitrobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.

    Oxidation: The benzyl chloride moiety can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of 2,5-difluoro-3-nitrobenzyl derivatives.

    Reduction: Formation of 2,5-difluoro-3-aminobenzyl chloride.

    Oxidation: Formation of 2,5-difluoro-3-nitrobenzyl alcohol or 2,5-difluoro-3-nitrobenzaldehyde.

Scientific Research Applications

2,5-Difluoro-3-nitrobenzyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitrobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and nitro groups enhances its electrophilicity, making it a suitable substrate for nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • 2,4-Difluoro-3-nitrobenzyl chloride
  • 2,5-Dichloro-3-nitrobenzyl chloride
  • 2,5-Difluoro-4-nitrobenzyl chloride

Comparison: 2,5-Difluoro-3-nitrobenzyl chloride is unique due to the specific positioning of the fluorine atoms and the nitro group, which influences its reactivity and chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-(chloromethyl)-2,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOVWULBYUHNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Difluoro-3-nitrobenzyl chloride
2,5-Difluoro-3-nitrobenzyl chloride
2,5-Difluoro-3-nitrobenzyl chloride
2,5-Difluoro-3-nitrobenzyl chloride
2,5-Difluoro-3-nitrobenzyl chloride
2,5-Difluoro-3-nitrobenzyl chloride

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